molecular formula C23H33N3O3 B14933525 3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}propanamide

3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}propanamide

Cat. No.: B14933525
M. Wt: 399.5 g/mol
InChI Key: YPEUVFBBWNHWEJ-UHFFFAOYSA-N
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Description

3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}propanamide is a complex organic compound that features a pyrazole ring, a tetrahydropyran ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}propanamide involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by alkylation to introduce the ethyl and methyl groups.

    Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized via the acid-catalyzed cyclization of a dihydroxy compound.

    Coupling of the Pyrazole and Tetrahydropyran Rings: The pyrazole and tetrahydropyran rings are coupled using a suitable linker, such as a propanamide group, through amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group of the propanamide moiety, potentially yielding alcohol derivatives.

    Substitution: The compound can undergo substitution reactions, especially at the pyrazole ring, where electrophilic or nucleophilic substitution can introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}propanamide has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.

    Material Science: The compound’s structural properties may be useful in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}propanamide involves its interaction with molecular targets such as enzymes or receptors. The pyrazole ring can act as a pharmacophore, interacting with active sites of enzymes, while the tetrahydropyran ring can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3,5-dimethyl-1H-pyrazol-4-yl derivatives: These compounds share the pyrazole core and can have similar reactivity and applications.

    Tetrahydropyran derivatives:

Uniqueness

3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}propanamide is unique due to the combination of the pyrazole and tetrahydropyran rings, along with the methoxyphenyl group. This unique structure provides a distinct set of chemical and physical properties that can be leveraged in various applications.

Biological Activity

The compound 3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}propanamide is a synthetic derivative of pyrazole, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C20H28N4O2C_{20}H_{28}N_{4}O_{2}, with a molecular weight of approximately 356.46 g/mol. The structure features a pyrazole moiety linked to a tetrahydropyran, which is significant for its biological activity.

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a range of biological activities including:

  • Antitumor Activity : Pyrazole derivatives have been shown to inhibit various cancer cell lines by targeting key signaling pathways involved in tumor growth and survival. In particular, they have demonstrated efficacy against BRAF(V600E) and EGFR mutations, which are common in certain cancers .
  • Anti-inflammatory Effects : Compounds with pyrazole rings have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX and LOX .
  • Antimicrobial Properties : Some pyrazole derivatives have shown significant antimicrobial activity against various bacterial strains and fungi, making them potential candidates for antibiotic development .

Structure-Activity Relationships (SAR)

The biological activity of pyrazole derivatives can often be correlated with specific structural features:

  • Substituents on the Pyrazole Ring : The presence of electron-donating groups (like methyl or methoxy) enhances the activity by improving solubility and interaction with biological targets.
  • Linker Variations : The type of linker connecting the pyrazole to other pharmacophores (like tetrahydropyran) can influence the compound's ability to interact with target proteins or enzymes.

Case Study 1: Antitumor Activity

In a study evaluating various pyrazole derivatives, it was found that those with bulky substituents on the pyrazole ring exhibited enhanced inhibition of cancer cell proliferation. The compound was tested against breast cancer cell lines and showed IC50 values comparable to established chemotherapeutic agents .

Case Study 2: Anti-inflammatory Mechanism

A recent investigation into the anti-inflammatory effects of pyrazole derivatives demonstrated that they significantly reduced levels of TNF-alpha and IL-6 in vitro. This study highlighted the potential use of such compounds in treating chronic inflammatory diseases like rheumatoid arthritis .

Research Findings

Recent studies have provided insights into the mechanisms underlying the biological activities of pyrazole derivatives:

  • Inhibition of Kinases : Many pyrazoles act as kinase inhibitors, blocking pathways that lead to cell proliferation and survival.
  • Antioxidant Activity : Some derivatives have shown promising antioxidant properties, scavenging free radicals and protecting cells from oxidative stress .

Properties

Molecular Formula

C23H33N3O3

Molecular Weight

399.5 g/mol

IUPAC Name

3-(1-ethyl-3,5-dimethylpyrazol-4-yl)-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]propanamide

InChI

InChI=1S/C23H33N3O3/c1-5-26-18(3)21(17(2)25-26)10-11-22(27)24-16-23(12-14-29-15-13-23)19-6-8-20(28-4)9-7-19/h6-9H,5,10-16H2,1-4H3,(H,24,27)

InChI Key

YPEUVFBBWNHWEJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)CCC(=O)NCC2(CCOCC2)C3=CC=C(C=C3)OC)C

Origin of Product

United States

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